MAO-B Inhibitory Potency: Mao-B-IN-5 Demonstrates a Defined Mid-Range IC50
Mao-B-IN-5 exhibits a MAO-B IC50 of 0.204 µM in Sf9 cell-based assays [1]. This potency is distinct from both the sub-nanomolar potency of clinical irreversible inhibitors like Rasagiline (IC50 = 4.43 nM) and the lower potency of the clinically used reversible inhibitor Safinamide (IC50 = 98 nM) . This places Mao-B-IN-5 in a specific mid-range potency bracket, which may be desirable for studies where maximal inhibition is not the primary goal, such as investigating partial target engagement or avoiding pleiotropic effects associated with ultra-potent inhibitors.
| Evidence Dimension | MAO-B Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.204 µM (204 nM) |
| Comparator Or Baseline | Rasagiline: 4.43 nM; Safinamide: 98 nM; Selegiline: ~51 nM |
| Quantified Difference | Mao-B-IN-5 is ~46-fold less potent than Rasagiline, ~2-fold less potent than Safinamide, and ~4-fold less potent than Selegiline. |
| Conditions | In vitro enzymatic assay (Sf9 cells for Mao-B-IN-5; various human/rat MAO-B assays for comparators) |
Why This Matters
This data defines Mao-B-IN-5's specific potency bracket, allowing researchers to select it as a 'mid-potency' tool compound distinct from ultra-potent clinical comparators.
- [1] MedChemExpress. (n.d.). MAO-B-IN-5 | MAO-B Inhibitor. Product Datasheet. Cat. No.: HY-115986. View Source
